Cyclooctanecarboxylic anhydride

Description

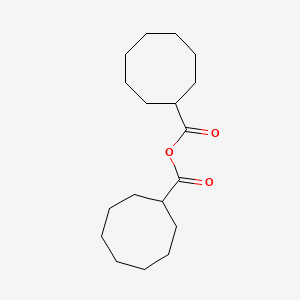

Cyclooctanecarboxylic anhydride is a symmetrical cyclic anhydride derived from cyclooctanecarboxylic acid. Its structure consists of two cyclooctanecarboxyl groups linked via an oxygen atom, forming an eight-membered ring system (molecular formula: (C₈H₁₅CO)₂O) . This compound belongs to the class of aliphatic cyclic anhydrides, characterized by their non-aromatic ring structures. This compound is primarily utilized in organic synthesis and polymer chemistry, where its steric and electronic properties influence reactivity in esterification, crosslinking, and polymer modification reactions. While specific industrial applications are less documented, its structural analogs (e.g., cyclohexanecarboxylic anhydride) are employed in coatings, adhesives, and resins .

Properties

CAS No. |

58162-22-4 |

|---|---|

Molecular Formula |

C18H30O3 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

cyclooctanecarbonyl cyclooctanecarboxylate |

InChI |

InChI=1S/C18H30O3/c19-17(15-11-7-3-1-4-8-12-15)21-18(20)16-13-9-5-2-6-10-14-16/h15-16H,1-14H2 |

InChI Key |

KRWXJFTYIDUSKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)C(=O)OC(=O)C2CCCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanecarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of cyclooctanecarboxylic acid with acylating agents such as oxalyl chloride or trichloroisocyanuric acid in the presence of triphenylphosphine. The reaction typically occurs under mild conditions at room temperature, resulting in high yields of the anhydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclooctanecarboxylic anhydride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclooctanecarboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions:

Oxalyl Chloride: Used in the synthesis of the anhydride from the corresponding acid.

Triphenylphosphine: Acts as a catalyst in various reactions involving the anhydride.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution.

Cyclooctanecarboxylic Acid: Formed through hydrolysis.

Scientific Research Applications

Cyclooctanecarboxylic anhydride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the cyclooctane ring into complex molecules.

Biology: Employed in the modification of biomolecules through bioconjugation techniques.

Industry: Utilized in the production of polymers and other materials with specific structural properties.

Mechanism of Action

The mechanism of action of cyclooctanecarboxylic anhydride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is facilitated by the strained eight-membered ring, which makes the anhydride group more susceptible to nucleophilic attack .

Comparison with Similar Compounds

The following analysis compares cyclooctanecarboxylic anhydride with structurally and functionally related anhydrides, emphasizing physicochemical properties, reactivity, and applications.

Structural and Physical Properties

Key Observations :

- Its thermal stability likely exceeds acetic anhydride due to reduced ring strain and lower hygroscopicity .

Reactivity and Functional Performance

Esterification and Crosslinking :

this compound reacts with hydroxyl or amine groups to form esters or amides. However, its reactivity is slower than acetic anhydride, which is widely used for acetylation due to its smaller size and higher electrophilicity . In contrast, MTHPA exhibits high reactivity in epoxy curing, forming thermally stable networks .Polymer Modification :

Unlike maleic anhydride (MA), which readily grafts onto polyolefins to improve adhesion , this compound’s bulkier structure may limit grafting efficiency. However, it could enhance compatibility in blends with hydrophobic polymers due to its aliphatic nature.Hygroscopicity : Cycloaliphatic anhydrides like MTHPA are prone to hydrolysis, forming carboxylic acids . This compound, with a larger hydrophobic ring, may exhibit slower hydrolysis, making it preferable in moisture-sensitive applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.